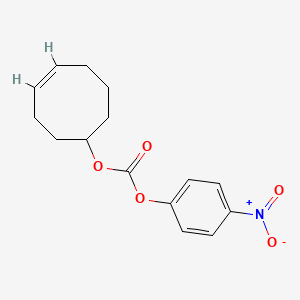

TCO-PNB Ester

Description

Contextualizing TCO-PNB Ester within Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This compound is a key reagent in this field, primarily due to its TCO group. alfa-chemistry.com The TCO moiety is highly reactive towards tetrazines in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. alfa-chemistry.combroadpharm.com This specific type of "click chemistry" is exceptionally fast and efficient, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹ in aqueous solutions. broadpharm.com This rapid reaction kinetic allows for the precise and efficient labeling of biomolecules, such as proteins and antibodies, even at very low concentrations. alfa-chemistry.combroadpharm.com The biocompatibility of the iEDDA reaction, proceeding under physiological conditions without the need for a catalyst, makes this compound a valuable tool for studying biological processes in living cells and for molecular imaging applications. alfa-chemistry.combroadpharm.com

Structure

3D Structure

Properties

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMADPCDJNXAH-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Tco Pnb Ester Reactivity

Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition with Tetrazines

The reaction between the TCO group of the ester and a tetrazine is a cornerstone of bioorthogonal chemistry, known as the inverse electron demand Diels-Alder (iEDDA) reaction or tetrazine ligation. mdpi.comnih.govrsc.org This reaction is characterized by its extraordinary speed and high selectivity, enabling the formation of stable covalent bonds in complex biological environments. mdpi.comresearchgate.net The driving force for this rapid reaction is the high ring strain of the trans-cyclooctene (B1233481) ring and the unique electronic properties of the tetrazine diene. rsc.org

Mechanistic Pathways of Dihydropyridazine (B8628806) Cycloadduct Formation and Nitrogen Elimination

The iEDDA reaction mechanistically involves a [4+2] cycloaddition between the electron-poor tetrazine (diene) and the electron-rich, strained TCO (dienophile). nih.govplos.org This concerted step leads to the formation of a highly unstable polycyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction. nih.govplos.org This retro reaction results in the elimination of a molecule of dinitrogen (N₂), an inert and biologically benign byproduct. nih.govplos.orgmdpi.com The final product is a stable dihydropyridazine cycloadduct. nih.govplos.orgmdpi.com The elimination of N₂ is an entropically favorable process that drives the reaction to completion. nih.govplos.org The initial 4,5-dihydropyridazine product can then tautomerize to more stable 1,4- or 2,5-dihydropyridazine isomers, particularly in aqueous environments. mdpi.comchemrxiv.org

Stereochemical Influences on Reaction Efficiency

The stereochemistry of the substituent on the TCO ring has a profound impact on the iEDDA reaction rate. The axial isomer of a functionalized TCO is significantly more reactive than its corresponding equatorial isomer. rsc.orgresearchgate.net This difference in reactivity is attributed to the increased ring strain in the axial conformer. researchgate.net Density functional theory (DFT) calculations have shown the axial isomer to be higher in ground-state energy than the equatorial isomer, which contributes to a lower activation energy barrier for the cycloaddition. rsc.orgresearchgate.net For instance, the axial isomer of 5-hydroxy-trans-cyclooctene reacts approximately four times faster with 3,6-dipyridyl-s-tetrazine than the equatorial isomer. researchgate.net This stereochemical control is a critical consideration in the design of TCO-based reagents for applications requiring rapid kinetics. nih.gov

Amine-Reactive Chemistry of the PNB Ester Moiety

The p-nitrophenyl (PNB) ester component of TCO-PNB ester provides a reliable method for conjugating the TCO moiety to biomolecules containing primary amine groups, such as the lysine (B10760008) residues found on the surface of proteins. medchemexpress.combroadpharm.com

Nucleophilic Acylation Mechanisms with Primary Amine Groups

The reaction between the PNB ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. smolecule.comchemistrysteps.com The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. smolecule.comdalalinstitute.com This addition forms a transient tetrahedral intermediate. chemistrysteps.comdalalinstitute.com The intermediate then collapses, eliminating the p-nitrophenoxide anion, which is a good leaving group due to the electron-withdrawing nature of the nitro group that stabilizes the resulting negative charge. chemistrysteps.com The final product is a stable amide bond linking the TCO group to the amine-containing molecule. chemistrysteps.commasterorganicchemistry.com

Reaction Specificity and Control in Complex Mixtures

PNB esters exhibit a high degree of specificity for primary amines. chemrxiv.org While reactions with other nucleophiles are possible, the acylation of primary amines is generally favored under physiological or mildly basic conditions. nih.govnih.gov In complex mixtures containing various nucleophilic functional groups, the reaction can be controlled to favor the formation of amide bonds with primary amines. The use of specific catalysts can further enhance this selectivity. For example, in mixtures of primary and secondary amines, certain pyridone-based catalysts have been shown to selectively accelerate the acylation of primary amines, reversing the intrinsic nucleophilicity trend where secondary amines might otherwise be more reactive. chemrxiv.org This level of control is crucial for achieving site-specific modification of complex biomolecules like proteins.

Synthetic Methodologies and Derivatization Strategies for Tco Pnb Ester

Photochemical Isomerization for Trans-Cyclooctene (B1233481) Precursor Synthesis

The synthesis of the strained trans-cyclooctene (TCO) core is predominantly achieved through the photochemical isomerization of its stable cis-cyclooctene precursor. nih.govd-nb.info Conventional batch-type photoreactions often result in low yields (<10%) and significant photodegradation of the desired trans-product. researchgate.net To overcome these limitations, a flow photochemical method has become the state-of-the-art approach. nih.govd-nb.infonih.gov

This technique employs a closed-loop flow reactor where a solution of the cis-cyclooctene derivative, typically in a nonpolar aprotic solvent like a hexane/ether mixture, is irradiated with UV-C light (λ = 254 nm) in the presence of a singlet sensitizer, such as methyl benzoate. nih.govbas.bg During irradiation, the reaction mixture is continuously circulated through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.govbas.bg

The underlying principle of this method is the selective complexation of the trans-isomer by silver(I) ions. d-nb.info The strained double bond of the trans-alkene forms a stable complex with silver, effectively trapping it on the column. d-nb.info The uncomplexed cis-isomer is eluted back into the reaction flask for further photoisomerization. nih.gov This continuous process drives the unfavorable isomeric equilibrium towards the trans-product, allowing for its accumulation in preparatively useful yields, which can exceed 60%. nih.govresearchgate.net Once the reaction is complete, the silver-TCO complex is demetallated, typically by washing with a solution of ammonium (B1175870) hydroxide, to release the pure trans-cyclooctene precursor. researchgate.net This flow chemistry approach is compatible with a wide array of functional groups, including hydroxyls and amides, making it a versatile method for generating various TCO precursors. researchgate.net

| Parameter | Description | Reference |

| Method | Flow Photochemistry | nih.govnih.gov |

| Light Source | UV-C Lamp (254 nm) | nih.govd-nb.info |

| Sensitizer | Methyl Benzoate | nih.gov |

| Stationary Phase | AgNO₃ on Silica Gel | nih.govbas.bg |

| Principle | Selective Ag(I) complexation of the trans-isomer | d-nb.info |

| Typical Yields | >60% | researchgate.net |

Esterification and Functionalization Routes to TCO-PNB Ester

The this compound is an amine-reactive building block that is synthesized from a TCO-alcohol precursor, most commonly (E)-cyclooct-4-enol (5-hydroxy-trans-cyclooctene). nih.govmedchemexpress.com The p-nitrophenyl (PNB) carbonate group is a highly effective leaving group that readily reacts with primary and secondary amines to form stable carbamate (B1207046) linkages. broadpharm.com

The synthesis is a direct esterification or, more accurately, a carbonate formation reaction. It involves the reaction of the TCO-alcohol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (Et₃N), in an aprotic solvent like dichloromethane (B109758) (DCM). The base serves to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the hydrochloric acid byproduct generated during the reaction.

This esterification creates the active PNB ester, transforming the TCO scaffold into a versatile tool for bioconjugation. medchemexpress.combroadpharm.com The this compound can then be purified and used to modify any amine-containing molecule of interest, such as proteins, peptides, or small-molecule drugs. broadpharm.comnih.gov For instance, the reaction of this compound with an amino-functionalized polyethylene (B3416737) glycol (PEG) linker in the presence of a base like triethylamine demonstrates its utility as an amine-reactive reagent. nih.gov

Stereoselective Synthesis and Diastereomeric Control

To address this, more sophisticated, diastereoselective synthetic routes have been developed. One powerful strategy involves installing the desired stereocenter after the photochemical isomerization step. nih.govnih.gov This approach begins with the large-scale synthesis of trans-cyclooct-4-enone, which is prepared via photoisomerization of its cis-enone precursor. nih.gov Since trans-cyclooct-4-enone is achiral, no diastereomers are formed during this step. nih.gov

Subsequent nucleophilic 1,2-addition to the ketone of trans-cyclooct-4-enone proceeds with high diastereoselectivity. nih.govnih.gov Computational and experimental studies have shown that nucleophiles preferentially attack the equatorial face of the ketone, leading to the formation of almost exclusively the axial alcohol product. nih.govnih.gov This method provides a divergent and stereocontrolled platform for accessing a wide range of axial-substituted TCOs ('a-TCOs') with high yields and selectivity, circumventing the need for diastereomer separation. nih.gov For example, the reduction of trans-cyclooct-4-enone with LiAlH₄ produces the axial alcohol as a single diastereomer. researchgate.net

| Synthetic Approach | Stereochemical Outcome | Advantages | Reference |

| Photoisomerization of 5-hydroxy-cis-cyclooctene | Mixture of axial and equatorial diastereomers (approx. 1:2.2 ratio) | Direct, but requires separation | nih.govnih.gov |

| Nucleophilic addition to trans-cyclooct-4-enone | Predominantly axial diastereomer | Highly stereoselective, divergent, scalable | nih.govnih.gov |

| Photoisomerization with fused-ring systems | Improved diastereoselectivity due to conformational strain | Can favor one diastereomer | scispace.com |

Scaffold Diversification and Conjugation Chemistry

The this compound scaffold is designed for facile diversification and conjugation to various molecules, enhancing its utility in biomedical research. broadpharm.comcreative-biolabs.com

Incorporating Polyethylene Glycol (PEG) Linkers for Enhanced Solubility and Biocompatibility

A common issue with TCO derivatives is their hydrophobicity, which can lead to poor solubility in aqueous biological media and non-specific binding. nih.gov To mitigate this, hydrophilic polyethylene glycol (PEG) linkers are frequently incorporated. nih.govnih.gov The this compound can be reacted directly with an amine-terminated PEG to yield a TCO-PEG conjugate. nih.gov

Alternatively, heterobifunctional linkers containing a TCO group on one end and a different reactive handle on the other, separated by a PEG chain, can be synthesized. nih.govmedchemexpress.com For example, a carboxylic acid-PEG-amine can be reacted with a TCO-NHS ester to form a TCO-PEG-acid. nih.govmedchemexpress.com This intermediate can then be activated (e.g., as an NHS ester) for subsequent reaction with another molecule. These PEGylated TCO reagents exhibit improved aqueous solubility and pharmacokinetic properties, making them more suitable for in vivo applications. nih.govchemimpex.com

Derivatization with Other Biologically Relevant Moieties

The primary function of the this compound is to serve as a reactive handle for coupling the TCO moiety to biologically relevant molecules containing a primary or secondary amine. medchemexpress.combroadpharm.com This includes:

Antibodies: this compound can be used to modify antibodies, creating antibody-TCO conjugates for applications in pretargeted radioimmunotherapy and imaging. nih.gov

Peptides: Peptides, such as those containing targeting sequences like RGD, can be labeled with TCO for targeted delivery applications. thno.org

Small Molecules: Small-molecule drugs or probes can be functionalized with TCO for various chemical biology studies, including the synthesis of PROTACs. medchemexpress.commedchemexpress.com

Biotin (B1667282) and Fluorescent Dyes: Amine-functionalized biotin or fluorescent reporters can be conjugated to the this compound, creating valuable probes for detection and imaging assays.

The reaction is a straightforward nucleophilic acyl substitution where the amine of the biomolecule displaces the p-nitrophenolate leaving group, forming a stable carbamate bond.

Strategies for Isotope Incorporation and Radiolabeling

The TCO scaffold is extensively used in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging, through the incorporation of radioisotopes. thno.orgnih.gov The pretargeting approach, where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine, is common. nih.gov However, direct radiolabeling of the TCO moiety is also a valuable strategy. nih.govnih.gov

Several methods for radiolabeling TCO derivatives have been developed:

Direct Radiofluorination: A TCO precursor bearing a suitable leaving group (e.g., a nosylate) can be directly reacted with [¹⁸F]fluoride to produce an ¹⁸F-labeled TCO probe. google.com For example, hydrophilic a-TCO derivatives have been developed for single-step radiofluorination with reported radiochemical yields up to 52%. nih.gov

Chelation of Radiometals: A bifunctional chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), can be conjugated to the TCO scaffold. This allows for the stable chelation of radiometals like Gallium-68 (⁶⁸Ga) or Zirconium-89 (⁸⁹Zr), providing a versatile platform for PET probe construction. nih.govrsc.orgresearchgate.net

Applications of Tco Pnb Ester in Chemical Biology and Biomedical Sciences

Bioorthogonal Bioconjugation for Biomolecule Labeling

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The reaction between TCO and tetrazine is a prime example, noted for being the fastest known bioorthogonal reaction, with rates high enough to be effective under physiological conditions without a catalyst. vulcanchem.comalfa-chemistry.com TCO-PNB ester serves as a crucial reagent in this context, enabling the attachment of the TCO handle to biomolecules for subsequent specific and rapid conjugation.

The ability to modify proteins and antibodies at specific sites is essential for studying their function and for creating targeted therapeutics and diagnostics. nih.gov this compound facilitates this by allowing the introduction of a TCO group onto a protein or antibody. The PNB ester end of the molecule reacts with amine groups present on the surface of proteins, most commonly the ε-amino group of lysine (B10760008) residues, to form a stable carbamate (B1207046) linkage. sigmaaldrich.combroadpharm.com

Once the protein is "TCO-tagged," the appended trans-cyclooctene (B1233481) group is available for an exceptionally fast and specific iEDDA reaction with any molecule carrying a tetrazine moiety. researchgate.net This second molecule can be a fluorescent dye for imaging, a cytotoxic drug for creating antibody-drug conjugates (ADCs), or a chelator for radiolabeling. vulcanchem.com This two-step strategy allows for precise control over the modification process and the assembly of complex bioconjugates. For instance, researchers have genetically encoded unnatural amino acids containing TCO groups into proteins, enabling highly specific labeling with tetrazine probes both in vitro and in living cells. researchgate.net

Extending protein functionalization to the context of living cells requires methodologies that are non-toxic and highly specific. The TCO-tetrazine ligation is well-suited for this purpose due to its biocompatibility and rapid kinetics. broadpharm.com this compound can be used to modify cell-surface proteins on live cells, enabling their visualization and study in a dynamic environment.

A notable application involves the metabolic labeling of cellular structures. In one study, a ceramide lipid tagged with a TCO group (Cer-TCO) was synthesized and introduced to live cells. nih.gov This lipid analog was incorporated into the Golgi apparatus. Subsequent addition of a silicon-rhodamine dye functionalized with a tetrazine (SiR-Tz) resulted in a bioorthogonal reaction within the Golgi, forming a stable, fluorescent probe (Cer-SiR). nih.gov This high-density, in-situ labeling strategy enabled long-duration, super-resolution STED microscopy of Golgi dynamics without apparent harm to the cells. nih.gov Other approaches involve metabolically labeling cell surface glycans with azide (B81097) groups, followed by a two-step click chemistry sequence to covalently attach TCO-functionalized nanoparticles to the cell surface. researchgate.net

Site-Specific Protein and Antibody Functionalization

Advanced Molecular Imaging Modalities

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools in diagnostics and biomedical research. This compound plays a vital role in pretargeted imaging strategies, which aim to improve the quality and safety of these imaging methods. researchgate.net

Step 1: An unlabeled antibody, which has been modified with a TCO group using a reagent like this compound, is administered. acs.org This TCO-antibody is allowed to accumulate at its target (e.g., a tumor) over an extended period (often 24-72 hours), while the unbound antibody clears from the bloodstream. nih.govacs.org

Step 2: A small, radiolabeled tetrazine molecule is injected. This imaging agent clears rapidly from the body but reacts almost instantaneously via the iEDDA ligation with the TCO-antibody already localized at the target site. nih.gov

This approach significantly enhances the target-to-background signal ratio, allowing for clearer images to be obtained much sooner and reducing the patient's radiation exposure. researchgate.netnih.gov The irreversible and highly efficient in vivo click reaction between TCO and tetrazine is the cornerstone of this strategy. nih.gov

PET is a highly sensitive imaging technique that uses positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). Several studies have demonstrated the use of TCO-functionalized antibodies in pretargeted PET imaging. In one key study, the anti-TAG72 antibody CC49 was functionalized with TCO (CC49-TCO) and administered to mice bearing LS174T tumor xenografts. acs.org After 72 hours, various ¹⁸F-labeled tetrazine derivatives were injected to compare their in vivo performance. acs.orgnih.gov

The integrity of the tetrazine core on the radiolabeled probes was confirmed by their complete reaction with this compound in vitro before animal studies. acs.orgnih.gov The results showed significant tumor uptake of the ¹⁸F-labeled tetrazines in mice pretreated with CC49-TCO compared to control groups, validating the pretargeting concept. nih.gov For example, one of the most promising tetrazines, [¹⁸F]45, achieved a tumor uptake of 1.8 ± 0.3 %ID/mL (percent injected dose per milliliter) and a tumor-to-muscle ratio of 8.3 just one hour after injection. nih.gov

| ¹⁸F-Labeled Tetrazine Compound | Peak Tumor Uptake (%ID/g) at 3h p.i. | Tumor-to-Muscle Ratio at 3h p.i. | Tumor-to-Blood Ratio at 3h p.i. |

|---|---|---|---|

| Compound [¹⁸F]1 | 1.1 | 11.0 | 8.5 |

| Compound [¹⁸F]2 | 1.2 | 18.0 | 12.0 |

| Compound [¹⁸F]3 | 1.0 | 10.0 | 7.7 |

| Compound [¹⁸F]4 | 1.8 | 15.0 | 10.0 |

SPECT imaging uses gamma-emitting radioisotopes like Technetium-99m (⁹⁹mTc). The pretargeting strategy is equally applicable here. A 2024 study developed a pretargeted bone imaging model to evaluate novel ⁹⁹mTc-labeled tetrazines. researchgate.netnih.gov In this model, alendronic acid (Aln), a bone-targeting agent, was functionalized with TCO using this compound to create Aln-TCO. nih.govresearchgate.net

Healthy mice were first injected with Aln-TCO, which accumulates in areas of high bone turnover like the knee and shoulder joints. nih.gov One hour later, one of four different ⁹⁹mTc-labeled tetrazine compounds was administered. The study found that a 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine scaffold without a PEG linker demonstrated the highest pretargeted bone uptake and the lowest background activity. nih.govresearchgate.net This work highlights the utility of this compound in creating the necessary TCO-modified targeting vector and establishes a robust platform for screening new SPECT probes. nih.gov

| ⁹⁹mTc-Labeled Tetrazine Compound | Description | Bone/Blood Ratio at 1h p.i. |

|---|---|---|

| [⁹⁹mTc]Tc-Tz-1a | 3,6-bis(2-pyridyl)-1,2,4,5-Tz scaffold | 10.3 ± 1.1 |

| [⁹⁹mTc]Tc-Tz-2a | 3-phenyl-1,2,4,5-Tz scaffold | 3.8 ± 0.6 |

| [⁹⁹mTc]Tc-Tz-3a | 3,6-bis(2-pyridyl)-1,2,4,5-Tz with PEG₈ linker | 2.8 ± 0.5 |

| [⁹⁹mTc]Tc-Tz-4a | 3-phenyl-1,2,4,5-Tz with PEG₈ linker | 3.2 ± 0.4 |

Pretargeted Imaging Strategies

Evaluation of Tetrazine-TCO Ligation Efficiency in Pretargeting Approaches

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine is a cornerstone of pretargeted strategies in biomedical research. nih.govjove.com This bioorthogonal reaction is characterized by its high specificity, rapid kinetics, and biocompatibility, making it ideal for in vivo applications. mdpi.comresearchgate.net In this two-step approach, a targeting molecule, such as an antibody modified with TCO, is administered first. nih.govjove.com After it has accumulated at the target site and cleared from general circulation, a second, smaller molecule carrying a tetrazine-linked payload (e.g., an imaging agent or a therapeutic) is introduced. jove.com This payload then rapidly and selectively binds to the TCO-tagged antibody at the target location. nih.gov

This compound is a critical reagent for attaching the TCO group to the primary targeting antibodies. broadpharm.com The efficiency of the subsequent in vivo "click" reaction is a key determinant of the success of pretargeting. Researchers evaluate this ligation efficiency through various preclinical models. A common method involves injecting a TCO-modified antibody into tumor-bearing mice, followed by a radiolabeled tetrazine at a later time point to assess tumor uptake and target-to-background ratios. mdpi.comaacrjournals.org

Several studies have quantified this efficiency. For instance, pretargeting with a CC49 antibody modified with TCO (CC49-TCO) and a subsequent ¹¹¹In-labeled tetrazine resulted in a tumor accumulation of 4.2% of the injected dose per gram (%ID/g) and a tumor-to-muscle ratio of 13:1. mdpi.com Another study using a TCO-modified 5B1 antibody targeting CA19.9 and a ¹⁷⁷Lu-labeled tetrazine demonstrated significant dose-dependent therapeutic response in pancreatic cancer models. aacrjournals.org The ratio of TCO molecules per antibody is a critical parameter that must be optimized, as a high TCO load can alter the antibody's pharmacokinetics, potentially increasing clearance or off-target accumulation, while a low ratio may reduce the in vivo ligation efficiency. acs.org

Table 1: Research Findings on In Vivo TCO-Tetrazine Ligation Efficiency

| TCO-Modified Vector | Tetrazine Payload | Tumor Model | Key Finding (%ID/g in Tumor) | Citation |

|---|---|---|---|---|

| CC49-TCO | [¹¹¹In]Tz | LS174T Colorectal | 4.2% | mdpi.com |

| huA33-TCO | [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz | Colorectal Carcinoma | Demonstrated efficacy of IEDDA-based pretargeted radioimmunotherapy. | nih.gov |

| Cetuximab-TCO | [⁶⁸Ga]Tz | A431 Xenograft | 3.48% (at 23h post-TCO injection) | mdpi.com |

| U36-TCO (anti-CD44v6) | [⁸⁹Zr]Zr-DFO-PEG₅-Tz | VU-SCC-OE HNSCC | 1.5 ± 0.2% (with 6:1 TCO ratio) | acs.org |

Development of Novel Radiotracers for Molecular Imaging

The development of novel radiotracers is essential for advancing molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govuantwerpen.be this compound plays a facilitative role in this area, primarily by enabling the synthesis of TCO-modified molecules used to test and validate new tetrazine-based radiotracers. researchgate.net The pretargeting strategy, which decouples the slow pharmacokinetics of a targeting antibody from the rapid clearance of a small-molecule radiotracer, enhances image contrast and reduces the patient's radiation burden. nih.govuantwerpen.be

This approach has spurred the creation of a diverse range of tetrazine radiotracers labeled with various radioisotopes, including fluorine-18, technetium-99m, and lutetium-177. jove.comuantwerpen.beacs.org For instance, ¹⁸F-labeled tetrazines are actively being developed for PET imaging due to the favorable decay properties of fluorine-18. uantwerpen.beacs.org The chemical reactivity of these newly synthesized radiotracers is often confirmed through in vitro reactions with this compound or other TCO-containing molecules before advancing to in vivo studies. uantwerpen.be

In one specific application, TCO-modified alendronic acid was used as a bone-targeting agent to evaluate a series of novel ⁹⁹mTc-labeled tetrazines for SPECT imaging in healthy animal models. researchgate.net This model system allows for the assessment of new radiotracers without the complexity of disease models. researchgate.net A 2023 study also highlighted the utility of the this compound's carbonate group as an effective leaving group, which permits efficient incorporation of radioisotopes like ¹²⁵I for SPECT applications while preserving the crucial bioorthogonal reactivity of the TCO group. vulcanchem.com

Targeted Drug Delivery Systems

This compound is a key enabling tool in the construction of sophisticated targeted drug delivery systems. Its bifunctional nature, featuring an amine-reactive p-nitrophenyl (PNB) ester and a tetrazine-reactive TCO group, allows for the precise, covalent linkage of targeting moieties to therapeutic payloads via bioorthogonal chemistry. broadpharm.comcreative-biolabs.commedchemexpress.com

Antibody-Drug Conjugate (ADC) Development and Design

This compound is utilized as a linker for creating antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed to deliver potent cytotoxic drugs directly to cancer cells. creative-biolabs.comcreative-biolabs.com The TCO group installed using this reagent facilitates the "click" reaction with a tetrazine-modified component, which can be either the antibody or the drug. broadpharm.com

One major strategy is the "click-to-release" system for ADCs. rsc.org In this design, a drug is linked to an antibody via a TCO-containing linker that renders the drug inactive. rsc.orgnih.gov The ADC circulates and binds to its target on cancer cells. Subsequently, a small-molecule tetrazine activator is administered systemically. nih.gov When the activator reaches the tumor-bound ADC, it reacts with the TCO group, triggering a chemical cascade that cleaves the linker and releases the active drug precisely at the tumor site. nih.gov

A notable example involved a diabody (a small antibody fragment) targeting the TAG72 antigen, conjugated to the drug monomethyl auristatin E (MMAE) via a TCO-containing linker. nih.govaxispharm.com This ADC demonstrated high tumor uptake and rapid blood clearance. axispharm.com Administration of a tetrazine activator two days later resulted in efficient on-site drug release and potent anti-tumor activity in mouse models. nih.govaxispharm.com The stability of the TCO group against isomerization to its unreactive cis-isomer is a critical factor for in vivo success, and linker design plays a key role in shielding the TCO to extend its functional half-life. nih.gov

Table 2: Examples of TCO-Based Antibody-Drug Conjugates

| ADC Platform | Target Antigen | Payload | Activation Strategy | Citation |

|---|---|---|---|---|

| CC49 mAb | TAG72 | Doxorubicin (B1662922) (Dox) | Click-to-release with tetrazine activator | axispharm.com |

| CC49 Diabody | TAG72 | Monomethyl Auristatin E (MMAE) | Click-to-release with tetrazine activator | rsc.orgnih.govaxispharm.com |

Nanocarrier Functionalization for Enhanced Targeted Delivery

Nanocarriers, such as liposomes, polymers, and other nanoparticles, are widely explored for drug delivery to improve therapeutic efficacy and reduce side effects, often by leveraging the enhanced permeability and retention (EPR) effect in tumors. researchgate.netnih.govmdpi.com this compound provides a chemical handle to functionalize the surface of these nanocarriers, enabling them to participate in bioorthogonal pretargeting strategies. researchgate.netescholarship.org

By modifying a nanocarrier with TCO groups, it can be directed to a target site where it subsequently reacts with a tetrazine-labeled therapeutic or imaging agent. escholarship.orgacs.org This combines the passive targeting properties of the nanoparticle with the high specificity and rapid kinetics of the TCO-tetrazine ligation. researchgate.net For example, research has been conducted on polypeptide-graft-polypeptoid molecular bottlebrushes functionalized with TCO for pretargeted imaging. acs.org In this system, the TCO-nanocarrier is administered first, followed by an ¹¹¹In-labeled tetrazine, which resulted in clear tumor visualization with high tumor-to-background ratios. acs.org Similarly, HPMA-based nanoparticles have been designed with tetrazine units to react with TCO-modified antibodies in human blood plasma, demonstrating the feasibility of this ligation for in vivo applications. acs.org

Table 3: TCO-Functionalized Nanocarriers for Targeted Delivery

| Nanocarrier Type | Bioorthogonal Pair | Application | Key Finding | Citation |

|---|---|---|---|---|

| Molecular Bottlebrushes | TCO-Carrier + Tz-Imaging Agent | Pretargeted Imaging | Achieved clear tumor visualization with high tumor-to-background ratios. | acs.org |

| HPMA-based Polymers | Tz-Carrier + TCO-Antibody | In Vitro Ligation | Demonstrated successful ligation in human blood plasma. | acs.org |

| Albumin Nanoparticles | TCO-Antibody + Tz-Nanoparticle | Two-step Drug Delivery | Showed rapid cellular internalization in HER2+ cancer cells. | nih.gov |

Prodrug Activation and Controlled Release Mechanisms

This compound is a valuable tool for designing prodrugs that can be activated with spatiotemporal control. The core concept is the "click-to-release" mechanism, where a TCO group is used to "cage" a bioactive molecule, rendering it inert. rsc.orgbiorxiv.org The administration of a tetrazine-containing activator triggers the IEDDA reaction, which initiates an elimination cascade that uncages and releases the active drug. biorxiv.orgcam.ac.uk

This strategy has been applied to release a variety of functional groups, including amines, phenols, and carboxylic acids. cam.ac.ukchemrxiv.orgnih.gov For example, a TCO-carbamate was used to cage the chemotherapy drug doxorubicin (TCO-Dox), which could be released upon reaction with a tetrazine. biorxiv.org In another study, a TCO-ketoprofen ester prodrug was developed which, upon activation by a tetrazine, successfully reinstated the drug's anti-inflammatory activity in live macrophage cells. cam.ac.uk

A significant challenge in this field is the stability of the TCO-linker in biological media, as early ester- and carbonate-based linkers were found to be susceptible to hydrolysis. rsc.org More recent research has focused on developing more stable linker chemistries, such as self-immolative carbamate linkers, to ensure the prodrug remains intact until the desired activation by the tetrazine trigger. chemrxiv.orgnih.govresearchgate.net This approach has led to the development of TCO-caged prodrugs with significantly reduced cytotoxicity compared to the parent drug, which can be efficiently activated in situ upon tetrazine administration. chemrxiv.orgnih.govresearchgate.net

Proteolysis Targeting Chimera (PROTAC) Development

This compound is identified as an alkyl/ether-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.commedchemexpress.com PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system. sigmaaldrich.com They work by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, bringing the two into close proximity. sigmaaldrich.com This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. sigmaaldrich.com

The this compound serves as a versatile building block in the modular construction of PROTACs. medchemexpress.comchemsrc.com Its TCO group allows for rapid and efficient conjugation to a tetrazine-modified molecule using click chemistry, with reaction rates reported to exceed 1,000 M⁻¹s⁻¹. vulcanchem.com This modularity is highly advantageous for PROTAC development, as it facilitates the rapid assembly of libraries of candidate molecules. Researchers can easily vary the linker length and composition to optimize the geometry of the ternary complex (PROTAC-target protein-E3 ligase), which is critical for efficient protein degradation. sigmaaldrich.com This bioorthogonal approach enables the precise connection of E3 ligase ligands to target protein binders, aiding in the development of degraders for challenging targets, including those previously considered "undruggable" oncoproteins. vulcanchem.com

Role of this compound as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). nih.gov A PROTAC typically consists of three components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI. nih.govnih.gov

This compound serves as a versatile building block in the synthesis of PROTACs, particularly for strategies that employ bioorthogonal chemistry to assemble the final molecule. medchemexpress.comchemsrc.com In this context, this compound functions as a precursor to the PROTAC linker. The synthesis typically involves a two-step process:

Attachment to the Warhead or E3 Ligase Ligand: The amine-reactive PNB ester of this compound is first reacted with an amine-containing warhead or E3 ligase ligand. This reaction forms a stable amide bond, covalently attaching the TCO moiety to one of the two functional ends of the future PROTAC.

Bioorthogonal Ligation: The resulting TCO-functionalized molecule is then reacted with a tetrazine-modified counterpart (e.g., a tetrazine-functionalized E3 ligase ligand if the TCO is on the warhead, or vice versa). The iEDDA reaction between the TCO and tetrazine groups rapidly and efficiently "clicks" the two pieces together, forming the complete PROTAC.

This modular approach offers several advantages for PROTAC development. It allows for the rapid generation of a library of PROTACs by combining different TCO-modified and tetrazine-modified components. This is particularly useful for optimizing the linker length and composition, as various TCO- or tetrazine-containing linkers with different properties (e.g., polyethylene (B3416737) glycol [PEG] spacers of varying lengths) can be easily synthesized and incorporated.

For instance, inactive PROTAC prodrugs, such as TCO-ARV-771 and TCO-DT2216, have been designed by incorporating a TCO bioorthogonal moiety into the VHL ubiquitin ligase ligand. These can then be activated in a targeted manner by a tetrazine-containing activating component.

Table 1: Properties of this compound Relevant to PROTAC Synthesis

| Property | Value/Description | Source |

| IUPAC Name | (1R,4E)-4-Cycloocten-1-yl 4-nitrophenyl carbonate | medchemexpress.com |

| Molecular Formula | C₁₅H₁₇NO₅ | medchemexpress.com |

| Molecular Weight | 291.30 g/mol | medchemexpress.com |

| Amine-Reactive Group | p-nitrophenyl (PNB) ester | medchemexpress.comchemsrc.com |

| Bioorthogonal Group | trans-cyclooctene (TCO) | medchemexpress.comchemsrc.com |

| Reaction Partner | Tetrazine | medchemexpress.com |

| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) |

Rational Design and Optimization of PROTAC Linkers Incorporating this compound

The rational design of PROTAC linkers is a complex process that aims to optimize several key parameters to achieve potent and selective protein degradation. nih.govexplorationpub.com When incorporating this compound into a PROTAC synthesis workflow, the principles of linker design remain paramount. The modularity offered by the TCO-tetrazine bioorthogonal ligation provides a powerful platform for systematic linker optimization. nih.gov

Key Considerations for Linker Design:

Length and Flexibility: The length of the linker is crucial for enabling the formation of a productive ternary complex. explorationpub.com A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing their simultaneous binding. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination. explorationpub.com The use of this compound allows for the facile introduction of linkers of varying lengths, often by incorporating PEG or alkyl chains of different lengths into either the TCO- or tetrazine-containing fragment.

Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the orientation of the two proteins within the ternary complex. nih.gov The use of this compound in a modular synthesis allows researchers to explore different attachment points on either the warhead or the E3 ligase ligand by first synthesizing amine-derivatized versions at various positions, which can then be reacted with this compound.

Optimization Strategies:

The optimization of PROTACs incorporating a TCO-based linker typically involves the systematic variation of the linker's properties. A common approach is to create a matrix of PROTAC candidates where different TCO-modified warheads are combined with a panel of tetrazine-functionalized E3 ligase ligands bearing linkers of different lengths and compositions. The resulting PROTACs are then screened for their ability to induce the degradation of the target protein.

For example, a research program might synthesize a series of tetrazine-PEGn-E3 ligase ligand conjugates, where 'n' represents a variable number of PEG units. These can then be reacted with a TCO-functionalized warhead to generate a set of PROTACs with systematically varied linker lengths. The biological activity of these PROTACs can then be evaluated to identify the optimal linker length for a given POI-E3 ligase pair.

While challenges such as the potential for the TCO group to oxidize to less reactive isomers exist, research into stabilization methods is ongoing. vulcanchem.com The bioorthogonal approach facilitated by this compound provides a highly adaptable and efficient method for the rational design and optimization of PROTACs, enabling the exploration of a wide chemical space to identify potent and selective protein degraders. vulcanchem.comnih.gov

Applications of Tco Pnb Ester in Materials Science and Polymer Chemistry

Synthesis of Advanced Polymeric Materials and Networks

The ability of TCO-PNB ester to participate in multiple reaction schemes makes it a valuable component in the synthesis of advanced polymeric materials and networks. Its utility as a cross-linking agent and as a building block for creating functional polymers has been demonstrated in various research endeavors. ru.nl

One key application is in post-polymerization functionalization. For instance, a thiophene-based poly(tetrazine) polymer can be efficiently modified with different TCO derivatives after the initial polymerization is complete. d-nb.info This allows for the introduction of specific functionalities to the polymer backbone. The reaction of the TCO group with the tetrazine units on the polymer results in a functionalized pyridazine (B1198779) structure. d-nb.info

Furthermore, this compound and similar TCO-functionalized molecules are instrumental in the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications. The TCO-tetrazine ligation is a highly efficient method for cross-linking polymer chains to form a hydrogel network. nih.govnih.gov This reaction is rapid and bioorthogonal, meaning it can occur in the presence of biological molecules without interfering with them. nih.govrsc.org For example, hydrogel microfibers can be synthesized via interfacial polymerization between a TCO-containing crosslinker and a tetrazine-functionalized polyethylene (B3416737) glycol (PEG). nih.gov The properties of these hydrogels, such as their stiffness and degradability, can be precisely controlled. nih.govnih.gov

The synthesis of specialized polymer architectures, such as PeptoBrushes, also benefits from TCO chemistry. PeptoBrushes are composed of a polypeptide backbone with polymer side chains. TCO moieties can be attached to the backbone, providing sites for subsequent modification through the TCO-tetrazine reaction. nih.gov This approach has been used to create polymers with varying degrees of TCO loading for applications in pretargeted nuclear imaging. nih.gov

Below is a data table summarizing the synthesis of TCO-functionalized polymers.

| Polymer Type | Synthesis Method | Key Findings |

| TCO-functionalized PeptoBrushes | Nucleophilic ring-opening polymerization and sequential attachment of TCO moieties and pSar side chains onto a pGlu backbone. nih.gov | Successful synthesis of molecular brush polymers with varying TCO loading (7.5%, 15%, and 30%). nih.gov |

| TCO-functionalized polypept(o)ides | Ring-opening polymerization of N-carboxyanhydrides using a TCO-functional amine initiator. rsc.org | Production of polymers with low dispersity and high end-group integrity, as confirmed by GPC, NMR, and MALDI-TOF mass spectrometry. rsc.org |

| TCO-functionalized poly(thiophene-tetrazine-co-fluorene) | Post-polymerization functionalization of a poly(tetrazine) polymer with TCO derivatives. d-nb.info | Efficient functionalization of the polymer backbone via the TCO-tetrazine iEDDA reaction. d-nb.info |

Surface Functionalization for Coatings and Adhesives

The dual reactivity of this compound makes it a prime candidate for the functionalization of surfaces, a critical step in the development of advanced coatings and adhesives. The PNB ester group can react with amine groups present on a surface, covalently attaching the this compound to the material. This leaves the TCO group exposed and available for subsequent reactions, allowing for the layering of additional functionalities.

This strategy is particularly useful in creating photocurable coatings and high-performance adhesives. nih.gov By anchoring TCO groups to a surface, it becomes possible to apply a second layer of material containing tetrazine groups, which will then covalently bond to the surface through the rapid iEDDA reaction. This "click" chemistry approach ensures a strong and specific bond between the layers.

Research has shown that this method can be used to modify a variety of materials. For example, the surface of poly(ethylene terephthalate) nanopores has been asymmetrically functionalized using similar chemistries. This precise control over surface properties is crucial for applications in filtration, sensing, and drug delivery.

The general process for surface functionalization using this compound can be summarized as follows:

| Step | Description |

| 1. Surface Preparation | The substrate surface is treated to introduce amine functionalities. |

| 2. This compound Application | The amine-functionalized surface is reacted with this compound, leading to the covalent attachment of the TCO group to the surface. |

| 3. Functional Layer Application | A polymer or other material containing tetrazine groups is applied to the TCO-functionalized surface. |

| 4. Covalent Bonding | The TCO and tetrazine groups react via iEDDA click chemistry, forming a stable covalent bond between the surface and the functional layer. |

This method offers a versatile platform for creating functional coatings with enhanced durability, chemical resistance, and adhesive strength. nih.gov

Research in Photochemistry and Light-Activated Material Transformations

The trans-cyclooctene (B1233481) (TCO) core of this compound is itself a product of a photochemical reaction, and the broader field of TCO chemistry is deeply intertwined with photochemistry and light-activated processes. The synthesis of functionalized TCO derivatives often relies on a photochemical isomerization of the more stable cis-cyclooctene precursor. figshare.comnih.gov

This photochemical synthesis is typically carried out in a flow reactor where a solution of the cis-cyclooctene derivative is irradiated with UV light (e.g., at 254 nm) in the presence of a singlet sensitizer. nih.govresearchgate.net To drive the reaction towards the desired trans-isomer, the reaction mixture is continuously passed through a column containing silver nitrate (B79036) (AgNO₃) impregnated on silica (B1680970) gel. figshare.comnih.gov The AgNO₃ selectively complexes with the trans-isomer, removing it from the reaction mixture and shifting the equilibrium towards its formation. figshare.comnih.gov The trans-cyclooctene can then be released from the silver complex. researchgate.net This method has been successfully used to synthesize a variety of functionalized TCOs on a preparative scale. nih.govnih.gov

The following table details the photochemical synthesis of various trans-cyclooctene derivatives:

| Precursor (cis-isomer) | Product (trans-isomer) | Yield | Reference |

| (Z)-cyclooct-4-enol | (E)-cyclooct-4-enol | - | researchgate.net |

| cis-cyclooctene with hydroxyl substitution | trans-cyclooctene with hydroxyl substitution | High | nih.gov |

| cis-cyclooctene with carboxylic acid substitution | trans-cyclooctene with carboxylic acid substitution | High | nih.gov |

| cis-cyclooctene with diol substitution | trans-cyclooctene with diol substitution | High | nih.gov |

| cis-cyclooctene with protected amine substitution | trans-cyclooctene with protected amine substitution | High | nih.gov |

Beyond the synthesis of TCO derivatives, light can also be used to trigger reactions involving TCO and tetrazine. In a process termed "catalytic activation of bioorthogonal chemistry with light" (CABL), an unreactive dihydrotetrazine can be photocatalytically oxidized to a reactive tetrazine using long-wavelength light. nih.gov This newly formed tetrazine can then rapidly react with a TCO-containing molecule. nih.gov This technique allows for spatiotemporal control over the TCO-tetrazine ligation, enabling researchers to initiate reactions at specific locations and times within a material or even in living cells. nih.gov For example, this has been used for the light-induced cross-linking of polymers to form hydrogels. nih.gov

Kinetic and Computational Investigations of Tco Pnb Ester Reactions

Kinetic Studies of iEDDA Reactions with Various Tetrazine Derivatives

The reactivity of the TCO-PNB ester in iEDDA reactions is profoundly influenced by the substitution pattern of the tetrazine coupling partner. Kinetic studies, typically monitoring the disappearance of the characteristic tetrazine absorbance around 530-540 nm, have quantified these effects, revealing significant rate differences. acs.orgunits.it

One of the most critical factors is the degree of substitution on the tetrazine ring. Monosubstituted tetrazines consistently exhibit dramatically higher reaction rates compared to their disubstituted counterparts. For instance, the reaction of this compound with a monosubstituted 4-tBu-Ph-Tet in acetonitrile (B52724) was found to have a second-order rate constant (k) of 143.6 M⁻¹s⁻¹. acs.org In stark contrast, the corresponding reaction with a disubstituted methyl analog was approximately 70-fold slower, with a k value of 2.097 M⁻¹s⁻¹. acs.org A similar trend was observed for another pair of tetrazines, where the monosubstituted version reacted with a rate constant of 153.9 M⁻¹s⁻¹, which was 60-fold faster than its disubstituted counterpart (k = 2.484 M⁻¹s⁻¹). acs.org This substantial rate enhancement in monosubstituted tetrazines is attributed to reduced steric hindrance and more favorable electronic properties. acs.org

The electronic nature of the substituents on the tetrazine ring also plays a pivotal role. Electron-withdrawing groups generally accelerate the iEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov Conversely, electron-donating groups can decrease the reaction rate. acs.org For example, dipyridyl-tetrazine, which features electron-withdrawing pyridyl groups, reacts rapidly with axial TCO derivatives with a second-order rate constant (k₂) of 57.70 M⁻¹s⁻¹. rsc.org In contrast, the more electron-rich dimethyl-tetrazine reacts much more slowly, with a k₂ of just 0.54 M⁻¹s⁻¹. rsc.org Some highly reactive tetrazines can achieve even faster rates; a reaction involving a TCO-PNB carbonate, a close analog of the ester, was reported to have a bimolecular rate constant of 1600 M⁻¹s⁻¹. nih.gov

Table 1: Second-Order Rate Constants for iEDDA Reactions of this compound with Various Tetrazine Derivatives in Acetonitrile This table is interactive. You can sort and filter the data.

| Tetrazine Derivative | Substitution | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate Factor |

|---|---|---|---|

| 4-tBu-Ph-Tet | Monosubstituted | 143.6 | ~70x |

| 3-bromo-6-methyl-1,2,4,5-tetrazine (analog) | Disubstituted | 2.097 | 1x |

| Monosubstituted Tetrazine (unspecified) | Monosubstituted | 153.9 | ~60x |

| Disubstituted Tetrazine (unspecified) | Disubstituted | 2.484 | 1x |

Factors Influencing Reaction Rates and Efficiencies in Diverse Media

The efficiency and kinetics of the iEDDA ligation involving this compound are not solely dependent on the tetrazine structure but are also modulated by a range of other physical and chemical factors.

Stereochemistry of TCO: The stereochemistry of the substituent on the TCO ring is a dominant factor. TCO derivatives with an axial substituent react significantly faster than their equatorial counterparts. d-nb.info Studies on TCO-carbamates have shown that the axial isomer can react up to 156 times faster than the equatorial isomer. rsc.org This preference is attributed to the specific geometry of the transition state during the cycloaddition.

Solvent and Aqueous Media: The reaction medium can have a notable impact. While many kinetic studies are performed in organic solvents like acetonitrile or dimethylformamide (DMF), the reaction is highly effective in aqueous environments, a key requirement for bioorthogonal applications. chemrxiv.orgacs.orgunits.it The reaction has been shown to proceed efficiently in mixtures like PBS/DMSO and DMSO/H₂O. rsc.org Interestingly, the rate of iEDDA reactions can be accelerated in water, a phenomenon attributed to stabilizing hydrophobic interactions between the reactants. semanticscholar.org Furthermore, factors like high ionic strength in aqueous media are thought to accelerate the reaction. rsc.org

Steric and Structural Factors: Beyond the substitution on the tetrazine, other steric factors come into play. For example, the presence of bulky linkers or conjugation to large macromolecules can influence reaction kinetics. In one study, while various linkers were found to impact the iEDDA kinetics, there was no simple correlation between linker length and reaction rate. researchgate.net However, it was observed that the reaction rate decreased as the molecular weight of a polymer conjugate increased. researchgate.net

Temperature and pH: As with most chemical reactions, temperature influences the rate, with higher temperatures generally leading to faster reactions, though this must be balanced against the stability of the reactants. acs.org The pH of the medium can also have an effect; a slight acceleration has been observed at lower pH, which is likely due to the protonation of pyridyl substituents on a tetrazine, making the diene more electron-deficient. semanticscholar.org

Computational and Theoretical Modeling of Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the iEDDA reaction mechanism, explaining the extraordinary reactivity of the TCO-tetrazine pair and guiding the design of new reagents. acs.orgrsc.orgacs.org

Reaction Mechanism and Frontier Molecular Orbital (FMO) Theory: The reaction is understood to proceed through a concerted but asynchronous [4+2] cycloaddition, which is the rate-determining step. nih.govnih.gov This is followed by a very rapid retro-Diels-Alder reaction, which irreversibly releases a molecule of nitrogen gas (N₂) to form the stable dihydropyridazine (B8628806) product. nih.gov According to Frontier Molecular Orbital (FMO) theory, the reaction's speed is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). nih.govmdpi.com The high strain of the trans double bond in TCO raises the energy of its HOMO, while electron-withdrawing substituents on the tetrazine lower its LUMO energy. nih.govnih.gov This small HOMO-LUMO gap leads to a strong orbital interaction and a low activation barrier, explaining the reaction's rapid kinetics. nih.gov

Distortion/Interaction Analysis (Activation Strain Model): While FMO theory is a powerful predictor, a more sophisticated model, the distortion/interaction or activation strain model, provides a more complete picture. acs.orgescholarship.org This model deconstructs the activation energy (ΔE‡) into two components:

Distortion Energy (ΔE_dist): The energy required to deform the TCO and tetrazine from their ground-state geometries into the geometries they adopt at the transition state. chemrxiv.orgacs.org

Interaction Energy (ΔE_int): The favorable energy released when the two distorted reactant molecules are brought together in the transition state. chemrxiv.orgacs.org

Modeling Reaction Energetics and Transition States: DFT calculations are used to map the entire reaction energy profile, identifying the transition state structures and calculating their energies (activation barriers). chemrxiv.orgnih.gov These calculations have confirmed that the initial cycloaddition has a low activation free-energy barrier and that the subsequent N₂ elimination is virtually barrierless. units.itacs.org Theoretical modeling has also shown that secondary orbital interactions, beyond the primary HOMO-LUMO engagement, can sometimes play a role in stabilizing the transition state and enhancing reactivity. rsc.orgnsf.gov These computational tools are invaluable for rationalizing observed reactivities and for the predictive design of new TCO and tetrazine derivatives with tailored kinetic properties. rsc.org

Analytical Methodologies for Tco Pnb Ester Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatography is indispensable for both the purification of TCO-PNB ester after synthesis and for the analysis of its subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring its consumption during conjugation reactions. Purity is often determined to be greater than or equal to 95% by HPLC for commercial-grade reagents. jk-sci.com

In research settings, analytical reverse-phase HPLC is frequently used to monitor the rapid kinetics of reactions involving this compound, such as the inverse electron demand Diels-Alder (iEDDA) click chemistry reaction with tetrazines. nih.govacs.org For instance, the reaction between a radiolabeled tetrazine and this compound can be monitored by injecting aliquots of the reaction mixture into an HPLC system. nih.govacs.org The disappearance of the starting material peaks and the appearance of a new product peak provide a quantitative measure of reaction conversion. acs.org

A typical HPLC setup for analyzing this compound reactions is detailed in the table below. nih.govacs.org

| Parameter | Specification | Purpose |

| System | Dionex system with a P680A pump | Provides precise and reproducible solvent delivery. |

| Column | Thermo Fisher Ultimate C-18 (e.g., Luna 5 µm C18(2) 100 Å, 150 mm × 4.6 mm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase A | H₂O with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA is a modifier that improves peak shape. |

| Mobile Phase B | Acetonitrile (B52724) (MeCN) with 0.1% TFA | Organic component of the mobile phase for eluting hydrophobic compounds. |

| Gradient | Gradient from 100% A to 100% B over 12 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 2 mL/min | Controls the speed of the separation. |

| Detection | UV absorption at 254 nm | The p-nitrophenyl and tetrazine chromophores allow for sensitive detection at this wavelength. |

This method effectively separates the this compound from both the tetrazine reactant and the resulting Diels-Alder product, allowing for clear reaction monitoring. nih.govacs.org Semipreparative HPLC can also be employed for the purification of the final conjugated products. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. nih.govacs.orglibretexts.org It provides a qualitative assessment of the presence of starting materials and the formation of products. wsu.edu

For a typical reaction, three spots are applied to a silica (B1680970) gel TLC plate: the starting reactant (e.g., an amine-containing molecule), the reaction mixture, and a "co-spot" containing both the reactant and the reaction mixture. libretexts.orgrochester.edu

Stationary Phase : Silica gel plates (e.g., Merck silica gel 60 F-254) are commonly used. wsu.edu

Mobile Phase : A binary solvent system is often employed. For neutral organic molecules like this compound and its conjugates, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is a good starting point. wsu.edu The ratio is adjusted to achieve optimal separation, typically aiming for a retention factor (Rf) of 0.3-0.4 for the starting material. rochester.edu

Visualization : After developing the plate, spots can be visualized under a UV lamp, where the UV-active p-nitrophenyl group of the this compound and other chromophores can be seen as dark spots. rochester.edu Staining with reagents like potassium permanganate (B83412) or p-anisaldehyde can also be used for compounds that are not UV-active. epfl.ch

The disappearance of the reactant spot in the reaction mixture lane and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org The co-spot helps to confirm if the reactant has been fully consumed, especially if the product and reactant have similar Rf values. libretexts.orgrochester.edu

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Characterization of this compound and its Functionalized Derivatives

Spectroscopic methods are essential for confirming the chemical structure and identity of this compound and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. smolecule.com Both ¹H NMR and ¹³C NMR spectra are used to confirm that the correct chemical structure has been synthesized. acs.org

While a specific spectrum for this compound is proprietary to manufacturers, the expected signals can be predicted based on its structure. A ¹H NMR spectrum would show characteristic signals for the protons on the trans-cyclooctene (B1233481) ring, including the vinyl protons of the double bond, as well as the aromatic protons of the p-nitrophenyl group. researchgate.net Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon of the carbonate, the carbons of the aromatic ring, and the carbons of the TCO moiety. acs.org For functionalized derivatives, the appearance of new signals corresponding to the conjugated molecule confirms a successful reaction.

Mass Spectrometry (MS) is used to confirm the molecular weight of this compound and its derivatives, providing strong evidence of their identity. smolecule.com High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement.

The key molecular properties of this compound determined by computational methods and confirmed by MS are listed below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₅ | broadpharm.comnih.gov |

| Molecular Weight | 291.30 g/mol | nih.gov |

| Monoisotopic Mass | 291.11067264 Da | nih.gov |

In practice, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the molecule, which is then detected by the mass analyzer. For functionalized products, the observed mass should correspond to the sum of the mass of the attached molecule and the TCO moiety, minus any leaving groups.

UV-Visible (UV-Vis) spectroscopy can be used to determine the concentration of this compound in solution and to monitor the progress of its reactions, particularly the iEDDA click reaction with tetrazines. The p-nitrophenyl group in this compound is a strong chromophore that absorbs UV light. nih.govacs.org

The reaction between this compound and a tetrazine results in the formation of a new dihydropyridazine (B8628806) product. This reaction consumes both the TCO and tetrazine chromophores and forms a new chromophoric system. acs.org This change in the electronic structure of the molecules leads to a corresponding change in the UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength—for example, the disappearance of the tetrazine absorbance or the appearance of the product absorbance—the reaction kinetics can be followed.

Furthermore, the concentration of a purified this compound solution can be determined using the Beer-Lambert law, provided the molar extinction coefficient (ε) at a specific wavelength (λ_max) is known. Carbonyl groups, such as the one in the carbonate ester of TCO-PNB, typically exhibit a weak n→π* transition in the 270-300 nm range. masterorganicchemistry.com However, the absorbance of this compound is dominated by the much stronger π→π* transitions of the p-nitrophenyl group.

Q & A

Q. What are the key functional groups in TCO-PNB Ester, and how do they influence its dual reactivity in bioconjugation experiments?

this compound contains two reactive moieties: a trans-cyclooctene (TCO) group and a p-nitrobenzyl (PNB) ester . The TCO group undergoes rapid, catalyst-free bioorthogonal "click" reactions with tetrazines (rate constants up to 10,000 M⁻¹s⁻¹ under physiological conditions), enabling selective labeling of biomolecules . The PNB ester reacts with amine groups (e.g., lysine residues in proteins) to form stable amide bonds, facilitating covalent conjugation . Researchers must prioritize reaction order: PNB ester-amine coupling typically precedes TCO-tetrazine reactions to avoid side reactivity .

Q. What experimental protocols are recommended for handling and storing this compound to ensure stability?

- Storage : Store at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the PNB ester and oxidation of the TCO group .

- Solubility : Reconstitute in dry DMSO or DMF (avoid aqueous buffers unless hydrolysis is intentional) .

- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (≥95%) and monitor degradation, as impurities like free p-nitrophenol (from PNB hydrolysis) can interfere with downstream assays .

Q. How can researchers validate successful conjugation of this compound to target biomolecules?

- Analytical Methods :

- Mass spectrometry (MALDI-TOF or ESI-MS) to confirm mass shifts corresponding to TCO-PNB adducts .

- UV-Vis spectroscopy at 400 nm to detect p-nitrophenol release during PNB ester hydrolysis, quantifying conjugation efficiency .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., 2E vs. 4E-TCO) impact reaction kinetics and applications in live-cell labeling?

- 4E-TCO isomers exhibit faster tetrazine ligation rates due to optimal strain in the trans-cyclooctene ring, making them ideal for real-time imaging in live cells .

- 2E-TCO isomers are used in bioorthogonal cleavage reactions (e.g., releasing payloads from PROTACs) due to slower kinetics and controlled release profiles .

- Experimental Design : Compare reaction rates using stopped-flow spectroscopy or radioactive labeling (e.g., [¹¹C]-tetrazine tracking) under varying pH/temperature conditions .

Q. What strategies mitigate competing hydrolysis of the PNB ester during multi-step bioconjugation workflows?

- Buffering : Use non-nucleophilic buffers (e.g., HEPES, pH 7.4) to slow hydrolysis .

- Temperature Control : Conduct amine coupling at 4°C to reduce hydrolysis rates .

- Competitive Quenching : Add excess inert amines (e.g., glycine) post-conjugation to scavenge unreacted PNB esters .

Q. How can this compound be optimized for PROTAC linker design to enhance target protein degradation efficiency?

- Linker Flexibility : Incorporate PEG spacers (e.g., TCO-PEG₄-PNB) to improve solubility and reduce steric hindrance between E3 ligase and target protein .

- Hydrolysis Monitoring : Track p-nitrophenol release kinetics (UV-Vis) to correlate linker stability with degradation efficiency .

- Case Study : In a 2021 study, TCO-PNB-based PROTACs showed 2.5-fold higher degradation of BRD4 compared to non-cleavable linkers, attributed to controlled payload release .

Q. What are the contradictions in reported solubility data, and how should researchers address them?

- Discrepancy : claims "good water solubility," while specifies solubility only in organic solvents.

- Resolution : The apparent contradiction arises from the PNB ester's hydrolysis in water. While the intact ester is hydrophobic, hydrolyzed products (e.g., p-nitrophenol) are water-soluble. Researchers should pre-dissolve this compound in DMSO before diluting into aqueous buffers for controlled hydrolysis .

Methodological Considerations

Q. How to design a time-resolved experiment to study this compound’s dual reactivity in a single system?

- Step 1 : Conjugate this compound to an amine-containing protein (e.g., BSA) via PNB ester.

- Step 2 : Add tetrazine-fluorophore to label TCO.

- Step 3 : Monitor hydrolysis by UV-Vis (400 nm) and tetrazine ligation by fluorescence.

- Data Analysis : Use kinetic modeling (e.g., pseudo-first-order approximations) to decouple reaction rates .

Q. What statistical approaches are suitable for analyzing variability in this compound’s batch-to-batch performance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.